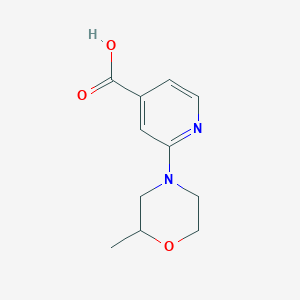

2-(2-Methylmorpholino)isonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

2-(2-methylmorpholin-4-yl)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C11H14N2O3/c1-8-7-13(4-5-16-8)10-6-9(11(14)15)2-3-12-10/h2-3,6,8H,4-5,7H2,1H3,(H,14,15) |

InChI Key |

OHKHOZMYPXKQMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCO1)C2=NC=CC(=C2)C(=O)O |

Origin of Product |

United States |

Synthesis from Chiral Precursors:

This is a common and reliable approach where the desired stereochemistry is established early in the synthetic sequence using a chiral starting material.

From chiral amino alcohols: Enantiomerically pure 2-amino-1-propanol can serve as a chiral starting material. Cyclization of this amino alcohol with a suitable dielectrophile, such as a bis(2-haloethyl) ether derivative, would yield chiral 2-methylmorpholine (B1581761). This enantiopure intermediate can then be coupled to the isonicotinic acid core.

Resolution of racemic 2-methylmorpholine: Racemic 2-methylmorpholine can be synthesized and then resolved into its individual enantiomers using classical resolution techniques with a chiral resolving agent or through chiral chromatography.

Asymmetric Synthesis of the Morpholine Ring:

More advanced strategies involve the creation of the chiral center during the formation of the morpholine (B109124) ring using asymmetric catalysis.

Asymmetric hydrogenation: The hydrogenation of a dehydromorpholine precursor using a chiral catalyst can lead to the formation of one enantiomer of 2-methylmorpholine (B1581761) in excess.

Enantioselective cyclization: The use of chiral catalysts to promote the cyclization of an achiral precursor can also be a powerful method to establish the desired stereocenter.

A general retrosynthetic analysis for the stereoselective synthesis of a single enantiomer of 2-(2-methylmorpholino)isonicotinic acid is depicted below, highlighting the key disconnection at the pyridine-morpholine bond and the importance of a chiral 2-methylmorpholine intermediate.

Preclinical Pharmacological Investigations of 2 2 Methylmorpholino Isonicotinic Acid

In Vitro Biological Activity Profiling and Efficacy Studies

A thorough search for in vitro studies on 2-(2-Methylmorpholino)isonicotinic acid yielded no specific data regarding its activity in various assay systems.

Cellular Assay Systems for Activity Assessment

No publicly available studies were identified that describe the use of cellular assay systems to assess the biological activity of this compound. Information regarding the cell lines used, the endpoints measured (e.g., cell viability, proliferation, apoptosis), or the potency and efficacy of the compound in these assays is not available in the reviewed literature.

Enzyme Inhibition and Modulation Studies

There is no available information from enzyme inhibition or modulation studies for this compound. Consequently, details on specific enzyme targets, the nature of inhibition (e.g., competitive, non-competitive), or key kinetic parameters such as IC50 or Ki values could not be found.

Receptor Binding and Functional Assays

Data from receptor binding and functional assays for this compound are not present in the public scientific domain. Therefore, information on its binding affinity (Kd) to any specific receptors, its functional activity as an agonist or antagonist, and its downstream signaling effects remains unknown.

Biochemical Pathway Perturbation Analysis

No studies were found that investigated the effects of this compound on biochemical pathways. As a result, there is no information on which signaling pathways are modulated by this compound or its mechanism of action at a molecular level.

In Vivo Efficacy and Mechanistic Studies in Preclinical Models

The search for in vivo studies involving this compound did not yield any relevant results.

Selection and Utilization of Relevant Animal Models for Disease Pathologies

There is no published research detailing the use of this compound in any relevant animal models of disease. Information regarding the rationale for selecting specific models, the study design, and the observed efficacy or mechanistic insights in these models is not available.

Due to the absence of specific data for this compound, no data tables can be generated.

Pharmacodynamic Biomarker Evaluation and Response Assessment in Animal Systems

The preclinical evaluation of this compound, also known as M8891, has identified a key pharmacodynamic (PD) biomarker for assessing its biological activity in animal models. aacrjournals.orgaacrjournals.orgnih.govnih.gov As a potent and selective inhibitor of methionine aminopeptidase (B13392206) 2 (MetAP2), M8891's mechanism of action is directly linked to the accumulation of a specific substrate of this enzyme. aacrjournals.orgnih.govnih.gov

Research has identified translation elongation factor 1-alpha-1 (EF1a-1) as a substrate of MetAP2. aacrjournals.orgaacrjournals.orgnih.gov Pharmacological inhibition of MetAP2 by M8891 results in a dose-dependent accumulation of the uncleaved, methionylated form of EF1a-1 (Met-EF1α) within tumor tissues. This accumulation serves as a direct and quantifiable indicator of target engagement and biological response to the compound. aacrjournals.orgaacrjournals.orgnih.gov

In studies involving renal cancer xenografts in mice, the measurement of Met-EF1α levels in tumor tissue was a primary method for assessing the pharmacodynamic effect of M8891. nih.govnih.gov A specific target for efficacy was established, with a minimum PD level of 125 µg of Met-EF1α per mg of total protein being associated with significant anti-tumor activity in a mouse tumor xenograft model. nih.govnih.gov The modulation of this biomarker was found to be dependent on drug exposure, with levels tending to return to near-baseline after treatment cessation. nih.gov This demonstrates a clear relationship between M8891 plasma exposure and the modulation of the Met-EF1α biomarker in tumor tissue. nih.gov

The evaluation of this biomarker has been crucial in defining the concentrations of M8891 required to achieve a therapeutic effect in preclinical settings. nih.gov The table below summarizes the key aspects of the pharmacodynamic biomarker evaluation for M8891 in animal systems.

| Biomarker Details | Description |

| Biomarker | Methionylated Elongation Factor 1α (Met-EF1α) |

| Mechanism | Accumulation due to inhibition of MetAP2 by M8891. aacrjournals.orgaacrjournals.orgnih.gov |

| Animal System | Mouse models with renal cancer xenografts (e.g., Caki-1). aacrjournals.orgnih.govnih.gov |

| Assessment Method | Measurement of Met-EF1α levels in tumor tissue. nih.govnih.gov |

| Efficacy Threshold | A target level of 125 µg Met-EF1α per mg of total protein was linked to anti-tumor efficacy. nih.govnih.gov |

Targeted Therapeutic Intervention Efficacy in Defined Animal Models

The therapeutic efficacy of this compound (M8891) has been demonstrated in various preclinical animal models, particularly in the context of cancer. aacrjournals.orgaacrjournals.orgaacrjournals.org As a selective and reversible inhibitor of MetAP2, M8891 has shown significant anti-tumor and antiangiogenic activity. aacrjournals.orgaacrjournals.org

In vivo studies using mouse xenograft models have been central to characterizing the anti-cancer effects of M8891. aacrjournals.orgnih.gov When administered as a monotherapy, M8891 exhibited robust and dose-dependent inhibition of tumor growth. aacrjournals.org A notable example is its effect on Caki-1 renal cell carcinoma xenografts, where treatment resulted in significant tumor growth inhibition. aacrjournals.org

The efficacy of M8891 is further enhanced when used in combination with other targeted agents. aacrjournals.orgaacrjournals.org Studies have shown that M8891 synergizes with vascular endothelial growth factor (VEGF) receptor inhibitors, leading to tumor stasis and even regression in patient-derived xenograft (PDX) models of renal cell carcinoma. aacrjournals.orgaacrjournals.orgnih.gov This suggests a complementary mechanism of action that results in a more profound and durable anti-tumor response. aacrjournals.org

The anti-tumor activity of M8891 appears to be influenced by the genetic background of the tumor. aacrjournals.orgaacrjournals.orgnih.gov Enhanced sensitivity to M8891 has been observed in cancer models with a wild-type p53 tumor suppressor gene, Von Hippel-Landau (VHL) gene loss-of-function mutations, and a medium to high expression score for MetAP1/2. aacrjournals.orgaacrjournals.orgnih.gov These findings suggest potential predictive biomarkers for patient stratification in future clinical applications.

The table below presents a summary of the targeted therapeutic intervention efficacy of M8891 in defined animal models.

| Therapeutic Intervention | Animal Model | Key Findings |

| Monotherapy | Caki-1 renal cell carcinoma xenografts in mice. aacrjournals.org | Dose-dependent inhibition of tumor growth. aacrjournals.org |

| Combination Therapy | Patient-derived xenograft (PDX) models of renal cell carcinoma. aacrjournals.orgaacrjournals.orgnih.gov | Synergistic anti-tumor activity with VEGF receptor inhibitors, leading to tumor stasis and regression. aacrjournals.orgaacrjournals.orgnih.gov |

| Predictive Factors | Various cancer models. aacrjournals.orgaacrjournals.orgnih.gov | Increased efficacy in models with wild-type p53, VHL loss-of-function, and mid/high MetAP1/2 expression. aacrjournals.orgaacrjournals.orgnih.gov |

In-depth Analysis of this compound Reveals a Lack of Publicly Available Scientific Data

Following a comprehensive search for scientific literature and data, it has been determined that there is no publicly available research on the chemical compound "this compound." This absence of information in scientific databases and research publications prevents the creation of a detailed and scientifically accurate article as requested.

The initial investigation sought to uncover research pertaining to the molecular mechanism of action, biological targets, and biochemical pathways associated with this compound. However, searches in extensive chemical and biological databases yielded no specific results for this compound. While information is available for structurally related molecules, such as isonicotinic acid and its derivatives like isoniazid (B1672263), these compounds differ in their specific chemical structure and, consequently, their biological activities.

For instance, research on similar compounds, including 2-morpholinoisonicotinic acid and various other substituted isonicotinic acids, highlights a range of biological activities. However, the presence and position of the methyl group on the morpholine (B109124) ring, as specified in "this compound," is a critical structural detail that would uniquely define its chemical properties and biological interactions. Without specific studies on this exact molecule, any discussion of its mechanism of action, target interactions, or effects on cellular signaling would be purely speculative and would not meet the standards of scientific accuracy.

The creation of an authoritative article with detailed research findings, as outlined in the request, requires a foundation of peer-reviewed scientific literature. This includes experimental data from proteomic and genomic studies for target identification, biochemical and cellular assays for validation, and biophysical methods for characterizing molecular interactions. As no such data exists for this compound in the public domain, it is not possible to provide a factual and evidence-based elucidation of its molecular and biochemical properties.

Therefore, until research on this specific compound is conducted and published, a comprehensive and scientifically rigorous article on its molecular mechanisms cannot be written.

Elucidation of Molecular Mechanism of Action and Identification of Biological Targets

Investigation of Potential Prodrug Activation Mechanisms for Isonicotinic Acid Derivatives

Many drugs are administered in an inactive or less active form, known as a prodrug, which is then converted to the active form within the body. nih.govresearchgate.netnih.gov This strategy is often employed to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Isonicotinic acid derivatives, particularly the well-known antitubercular drug isoniazid (B1672263), serve as a classic example of this approach. nih.govresearchgate.netnih.gov

Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG). nih.govresearchgate.netnih.gov The activation process involves the oxidation of the isoniazid molecule, leading to the formation of a reactive species that can then covalently bind to and inhibit other essential enzymes in the bacterium, such as the enoyl-acyl carrier protein reductase (InhA), which is involved in mycolic acid biosynthesis. nih.gov

Given that 2-(2-Methylmorpholino)isonicotinic acid is an isonicotinic acid derivative, it is conceivable that it could also function as a prodrug. The carboxylic acid group could be a site for metabolic activation, or the entire molecule could be a substrate for activating enzymes, similar to isoniazid. The specific enzymes and mechanisms involved would need to be determined through experimental studies. The prodrug approach has been successfully applied to other carboxylic acid-containing drugs to enhance their permeability and therapeutic efficacy. researchgate.netresearchgate.netresearchgate.netnih.govchempanda.com

Structure Activity Relationship Sar and Lead Optimization of 2 2 Methylmorpholino Isonicotinic Acid Derivatives

Systematic SAR Exploration Strategies

Systematic exploration of the SAR has been fundamental to understanding how different parts of the 2-(2-methylmorpholino)isonicotinic acid scaffold contribute to its biological effects. These strategies involve modifying substituents, altering the core structure, and applying principles of medicinal chemistry to improve drug-like properties.

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifications to the substituents on both the isonicotinic acid and morpholine (B109124) rings have been shown to significantly influence the biological activity and selectivity of this class of compounds.

The isonicotinic acid core is a crucial element for the activity of many biologically active compounds, including derivatives that exhibit anti-inflammatory and antimicrobial properties. nih.govresearchgate.netnih.gov The substitution pattern on the pyridine (B92270) ring of isonicotinic acid derivatives can dramatically alter their biological activity. For instance, in a series of isonicotinic acid hydrazide derivatives, the introduction of alkyl side chains at specific positions of a tricyclic moiety led to the best anti-mycobacterial activity, while a phenyl side chain conferred the most potent antimicrobial activity against non-tuberculosis strains. nih.gov

Similarly, the morpholine moiety is a key pharmacophore in many kinase inhibitors. Modifications to the morpholine ring, such as the introduction of methyl groups or the use of bridged morpholines, have been shown to dramatically improve selectivity for certain kinases, like mTOR over PI3Kα. researchgate.net For example, replacing an unsubstituted morpholine with a (R)-3-methylmorpholine or bridged morpholines resulted in a significant loss of PI3Kα activity, leading to over 1000-fold selectivity for mTOR. researchgate.net This highlights the critical role of steric bulk and chirality on the morpholine ring in dictating selectivity.

The following table summarizes the impact of key substituent modifications on the biological activity of related compound classes, providing insights applicable to this compound derivatives.

| Scaffold/Compound Class | Modification | Impact on Biological Activity/Selectivity |

| Isonicotinic Acid Hydrazide Derivatives | Alkyl side chains on a tricyclic moiety | Enhanced anti-mycobacterial activity. nih.gov |

| Isonicotinic Acid Hydrazide Derivatives | Phenyl side chain on a tricyclic moiety | Potent antimicrobial activity against non-tuberculosis strains. nih.gov |

| Pyrazolopyrimidine Kinase Inhibitors | Replacement of morpholine with (R)-3-methylmorpholine | Improved selectivity for mTOR over PI3Kα. researchgate.net |

| Pyrazolopyrimidine Kinase Inhibitors | Replacement of morpholine with bridged morpholines | >1000-fold selectivity for mTOR over PI3Kα. researchgate.net |

| Methoxy-2-aminotetralin Derivatives | Doubling of n-propyl residue on the 2-amino moiety | Increased antagonistic potency on nicotinic acetylcholine (B1216132) receptors. nih.gov |

| Methoxy-2-aminotetralin Derivatives | Shifting of the 8-methoxy residue to the 5th position | Reduced antagonistic potency on nicotinic acetylcholine receptors. nih.gov |

Exploration of the Core Scaffold Modifications and Bioisosteric Replacements

Alterations to the central scaffold and the use of bioisosteric replacements are key strategies in medicinal chemistry to improve potency, synthetic accessibility, and drug-like properties, as well as to explore new chemical space. nih.govnih.gov

Core scaffold modifications can involve replacing one of the main rings with another that maintains the necessary spatial arrangement of key functional groups. For example, in the development of kinase inhibitors, the core scaffold is often modified to optimize interactions with the hinge region of the kinase. nih.gov

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, leading to similar biological activity. nih.gov For the this compound scaffold, bioisosteric replacement of the carboxylic acid group of the isonicotinic acid could be explored to modulate properties like acidity and cell permeability. Similarly, the morpholine ring could be replaced with other heterocyclic systems to probe the impact on activity and selectivity.

Ligand Efficiency and Molecular Optimization for Improved Pharmacological Profile

Ligand efficiency (LE) is a crucial metric in drug discovery that relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms). nih.govwikipedia.org It helps in selecting promising lead compounds that achieve high potency with a relatively small molecular size, avoiding "molecular obesity." sciforschenonline.org The goal during lead optimization is often to maintain or improve LE, which should ideally be above 0.3. sciforschenonline.org

Lipophilic ligand efficiency (LLE), which combines potency and lipophilicity, is another important parameter. sciforschenonline.orgcore.ac.uk A higher LLE indicates that the increase in potency is not solely due to an increase in lipophilicity, which can be associated with off-target effects and poor pharmacokinetic properties. sciforschenonline.org

Molecular optimization for an improved pharmacological profile involves a multi-parameter approach, considering not just potency but also selectivity, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties. For derivatives of this compound, this would involve iterative cycles of design, synthesis, and testing to fine-tune the molecule for the desired therapeutic application.

Rational Design and Lead Optimization Approaches

The journey from an initial "hit" compound to a clinical candidate is a complex process involving rational design and systematic optimization.

Hit-to-Lead and Lead-to-Candidate Development Paradigms

The hit-to-lead (H2L) process aims to take initial screening hits and develop them into more potent and drug-like lead compounds. spirochem.comnih.gov This phase involves confirming the activity of the hits, exploring the initial SAR, and improving properties like potency and selectivity. spirochem.com Computational tools and virtual screening methods can accelerate this process. nih.gov

The lead-to-candidate phase then focuses on optimizing a lead compound to meet all the criteria for a clinical candidate. This includes further improvements in potency and selectivity, as well as extensive profiling of pharmacokinetic and safety properties.

For a compound like this compound, the H2L process would likely involve exploring variations of the methylmorpholino and isonicotinic acid moieties to establish a solid SAR foundation. The subsequent lead-to-candidate phase would then focus on fine-tuning the best-performing analogs to achieve the desired in vivo efficacy and safety profile.

Strategies for Enhancing Potency, Selectivity, and In Vivo Performance

A variety of strategies are employed to enhance the potency, selectivity, and in vivo performance of drug candidates.

Enhancing Potency: Potency can often be increased by optimizing the interactions of the molecule with its biological target. This can involve introducing functional groups that form additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions. For example, the introduction of a 2',6'-dimethyltyrosine at the N-terminus of some opioid peptides resulted in an elevation of mu opioid receptor affinities, likely due to additional interactions of the methyl groups with the binding pocket. unipd.it

Enhancing Selectivity: Achieving selectivity is crucial to minimize off-target effects. Strategies for enhancing selectivity include exploiting differences in the amino acid composition of the binding sites of related proteins. nih.gov For instance, the selectivity of some kinase inhibitors is achieved by targeting inactive conformations of the kinase that are not readily adopted by other kinases. nih.gov As mentioned earlier, modifying the morpholine ring has been a successful strategy for enhancing the selectivity of mTOR inhibitors. researchgate.net

Improving In Vivo Performance: Good in vivo performance requires a balance of potency, selectivity, and favorable pharmacokinetic properties. Strategies to improve in vivo performance include modifying the molecule to increase its metabolic stability, improve its solubility and permeability, and optimize its distribution to the target tissue. For peptides, which are often rapidly degraded, chemical modifications such as the introduction of D-amino acids or unnatural amino acids can significantly increase their enzymatic stability and duration of action. unipd.it

The following table provides a summary of strategies that can be applied to enhance the pharmacological profile of this compound derivatives.

| Goal | Strategy | Example |

| Enhance Potency | Introduce groups for additional binding interactions. | Adding methyl groups to enhance hydrophobic interactions with the target protein. unipd.it |

| Enhance Selectivity | Exploit differences in target binding sites. | Modifying the morpholine ring to fit into a specific pocket in the target enzyme. researchgate.net |

| Improve In Vivo Performance | Increase metabolic stability. | Introduction of unnatural amino acids or D-amino acids into peptide-like structures. unipd.it |

| Improve In Vivo Performance | Optimize physicochemical properties. | Modifying the molecule to improve solubility and permeability for better absorption. |

Structural Simplification and Complexity Reduction in Lead Optimization

The primary goals of structural simplification are to retain or improve the desired biological activity while enhancing other crucial attributes of the molecule. These enhancements can include improved synthetic accessibility, better solubility, increased metabolic stability, and a more favorable toxicity profile. For a molecule such as this compound, several avenues for structural simplification can be explored. These modifications are guided by a thorough understanding of the structure-activity relationship (SAR), which delineates the contributions of different parts of the molecule to its biological function.

One of the most common approaches to structural simplification is the removal of non-essential functional groups or structural motifs. nih.gov In the context of this compound, this could involve modifications to the morpholine ring system. The morpholine moiety is a frequently utilized heterocycle in medicinal chemistry, valued for its ability to improve aqueous solubility and metabolic stability. nih.govresearchgate.net However, the 2-methyl substitution on the morpholine ring introduces a chiral center, which can complicate synthesis by requiring either a stereoselective synthesis or the separation of enantiomers. A key simplification strategy would be to explore the necessity of this methyl group. If the methyl group is not essential for the compound's interaction with its biological target, its removal would lead to a simpler, achiral analog, 2-morpholinoisonicotinic acid. This modification would streamline the synthetic process and potentially reduce manufacturing costs.

Another avenue for complexity reduction involves the simplification of the heterocyclic core itself. While the morpholine ring offers certain advantages, it may be possible to replace it with simpler, acyclic or alternative cyclic amines that retain the key pharmacophoric features required for biological activity. For instance, if the primary role of the morpholine oxygen is to act as a hydrogen bond acceptor or to modulate the pKa of the nitrogen, it might be possible to substitute it with a simpler diether or an N-substituted piperidine (B6355638) derivative. The rationale behind such modifications is to systematically deconstruct the molecule to its minimal pharmacophoric elements.

The isonicotinic acid core is another component that could be subject to simplification strategies, although this is often a more conserved part of the pharmacophore in many nicotinic acid-based drug candidates. However, depending on the specific SAR, it might be feasible to explore other isomeric pyridine carboxylic acids or even bioisosteric replacements to assess if the precise arrangement of the carboxylic acid and the morpholine substituent on the pyridine ring is critical for activity.

The following table illustrates some conceptual structural modifications aimed at simplifying the parent compound, this compound, and the potential impact of these changes on key drug-like properties.

| Parent Compound | Modification Strategy | Simplified Analog | Rationale for Simplification | Potential Impact |

| 2-(2-Methylmorpholino) isonicotinic acid | Removal of Chiral Center | 2-Morpholinoisonicotinic acid | Eliminates stereoisomers, simplifies synthesis. | Reduced synthetic complexity and cost. |

| 2-(2-Methylmorpholino) isonicotinic acid | Ring Simplification | 2-(Dimethylamino) isonicotinic acid | Replaces cyclic system with a simpler acyclic amine. | Increased flexibility, potentially altered solubility and metabolic stability. |

| 2-(2-Methylmorpholino) isonicotinic acid | Isosteric Replacement | 2-(Thiomorpholino) isonicotinic acid | Replaces the morpholine oxygen with sulfur. | Modulates lipophilicity and metabolic profile. |

| 2-(2-Methylmorpholino) isonicotinic acid | Scaffold Hopping | 5-(2-Methylmorpholino) pyrimidine-2-carboxylic acid | Replaces the pyridine core with a pyrimidine (B1678525) ring. | Explores new chemical space, may alter target binding and properties. |

Computational Chemistry Applications in the Research of 2 2 Methylmorpholino Isonicotinic Acid

Computer-Aided Drug Design (CADD) Methodologies

CADD encompasses a range of computational techniques that are instrumental in the drug design and development process. mdpi.com These methods are broadly categorized into structure-based and ligand-based approaches.

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of a biological target, typically a protein or enzyme, which is often determined through experimental methods like X-ray crystallography or NMR spectroscopy. researchgate.net If the 3D structure of a target for 2-(2-Methylmorpholino)isonicotinic acid were known, SBDD would be employed to analyze the binding site and design modifications to the molecule to enhance its binding affinity and selectivity. This process involves visualizing how the compound fits into the target's active site, identifying key interactions such as hydrogen bonds and hydrophobic contacts, and computationally predicting how changes to the molecule's structure would improve these interactions.

In the absence of a known 3D structure for the biological target, Ligand-Based Drug Design (LBDD) is utilized. researchgate.net This approach uses the knowledge of other molecules that are known to interact with the target of interest. By analyzing a set of active and inactive molecules, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features necessary for biological activity. For this compound, if a series of its analogues with known activities were available, LBDD methods like Quantitative Structure-Activity Relationship (QSAR) studies could be performed to build predictive models. mdpi.com These models would then guide the design of new, potentially more potent analogues by correlating their structural features with their biological activity.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation provide a dynamic view of the ligand-target system, offering deeper insights into the stability and energetics of their interaction.

Molecular docking is a primary tool in SBDD used to predict the preferred orientation of a ligand when bound to a target. In the case of this compound, a docking study would computationally place the molecule into the binding site of a target protein. The resulting poses would be scored based on their predicted binding affinity, helping to identify the most likely binding mode. This technique can also be used for virtual screening, where large libraries of compounds are docked against a target to identify potential new "hits" for further investigation. For instance, studies on other isonicotinic acid derivatives have used docking to predict interactions with target enzymes.

Table 1: Hypothetical Molecular Docking Results This interactive table illustrates the type of data that would be generated from a molecular docking study. Note: This data is purely illustrative.

| Parameter | Value | Interacting Residues (Hypothetical) |

| Binding Affinity (kcal/mol) | -8.5 | TYR83, SER122, PHE265 |

| Hydrogen Bonds | 2 | SER122, GLN79 |

| Hydrophobic Interactions | 4 | VAL68, LEU81, PHE265, ALA125 |

Molecular Dynamics (MD) simulations provide a detailed view of the movement of atoms in a system over time. An MD simulation of this compound bound to its target would reveal the flexibility of both the ligand and the protein, showing how they adapt to each other. This is crucial for assessing the stability of the predicted binding pose from docking. The simulation can highlight key conformational changes and the persistence of important interactions, providing a more accurate understanding of the binding dynamics than a static docked image can offer.

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of similar ligands to a common target. FEP simulations involve computationally "mutating" one molecule into another through a series of small steps. If researchers were optimizing this compound, FEP could be used to accurately predict whether a proposed chemical modification would lead to a stronger or weaker binding affinity compared to the parent compound. This high level of predictive accuracy can significantly accelerate the lead optimization phase of drug discovery by prioritizing the synthesis of only the most promising compounds.

Cheminformatics and Data-Driven Approaches

In the contemporary drug discovery landscape, cheminformatics and data-driven methodologies are indispensable for expediting the identification and refinement of new therapeutic agents. These computational techniques allow for the systematic exploration of vast chemical spaces and the construction of predictive models that guide the synthesis and testing of novel compounds. For a molecule like this compound, these approaches offer a rational pathway to optimize its properties and explore its therapeutic potential.

Chemical Space Exploration and Focused Library Design

Chemical space exploration for a given scaffold, such as the one for this compound, involves computationally generating and evaluating a vast number of related virtual compounds. The goal is to identify regions of this space that are likely to contain molecules with desired biological activities and drug-like properties. This exploration is not random; it is guided by principles of medicinal chemistry and an understanding of the target of interest.

A key outcome of this exploration is the design of a focused library—a curated collection of compounds designed with a specific protein target or family in mind. nih.gov The premise is that screening a smaller, more targeted set of molecules will yield a higher hit rate and provide more meaningful structure-activity relationships (SAR) than screening a large, diverse collection. nih.gov The design process for such a library around the this compound core would involve several steps:

Scaffold Analysis: The core structure of this compound would be analyzed to identify points of potential chemical modification. These are positions where new chemical groups (R-groups) can be introduced to modulate the compound's properties.

Virtual Enumeration: Using a defined set of chemical reactions and available building blocks, a large virtual library of derivatives is generated. This process can create millions of virtual compounds, each a unique variation of the parent molecule.

Filtering and Selection: This vast virtual library is then filtered using computational tools. Filters can be based on calculated physicochemical properties (e.g., molecular weight, lipophilicity), drug-likeness scores, and predicted ADME (absorption, distribution, metabolism, and excretion) properties. nih.govnih.gov The aim is to remove compounds with undesirable features and enrich the library with candidates that have a higher probability of success. nih.gov

Docking and Scoring: For target-based projects, the filtered virtual library can be docked into the binding site of the target protein. nih.gov Scoring functions are then used to estimate the binding affinity of each compound, and those with the most favorable scores are prioritized. nih.gov

The following interactive table illustrates a hypothetical focused library derived from this compound, with modifications at the R1 and R2 positions. The properties listed are computationally predicted to guide selection for synthesis.

| Compound ID | R1-Group (at position X) | R2-Group (at position Y) | Predicted Potency (IC₅₀, nM) | Predicted Lipophilicity (logP) | Drug-Likeness Score (0-1) |

| Parent | H | H | 500 | 2.1 | 0.65 |

| Analog-001 | -F | H | 350 | 2.3 | 0.68 |

| Analog-002 | -Cl | H | 200 | 2.8 | 0.71 |

| Analog-003 | H | -CH₃ | 450 | 2.5 | 0.66 |

| Analog-004 | H | -OCH₃ | 400 | 2.2 | 0.75 |

| Analog-005 | -Cl | -CH₃ | 150 | 3.2 | 0.72 |

| Analog-006 | -F | -OCH₃ | 250 | 2.4 | 0.78 |

This table is for illustrative purposes and the data is hypothetical.

Predictive Modeling for Biological Activity and Property Optimization

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a powerful tool in computational drug design. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By building a robust QSAR model, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

The development of a QSAR model for derivatives of this compound would follow these general steps:

Data Collection: A dataset of compounds with experimentally determined biological activities is required. This would include the parent compound and a series of its analogs.

Descriptor Calculation: For each compound in the dataset, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecule's structure, such as its topology, electronic properties, and 3D shape.

Model Building and Validation: Using statistical methods or machine learning algorithms, a relationship is established between the calculated descriptors and the observed biological activity. nih.gov The resulting model's predictive power is then rigorously evaluated using techniques like cross-validation and by testing it on an independent set of molecules not used in the model-building process. nih.gov

Prediction and Optimization: Once validated, the QSAR model can be used to predict the activity of new, virtual derivatives of this compound. This allows for the in silico optimization of the lead structure, where modifications are made to enhance potency and improve other key properties simultaneously. nih.gov

The table below provides an example of a QSAR study for a hypothetical series of this compound analogs, where the model predicts the inhibitory activity against a specific kinase.

| Compound ID | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Experimental pIC₅₀ | Predicted pIC₅₀ |

| Analog-007 | 236.26 | 1.8 | 1 | 4 | 6.5 | 6.4 |

| Analog-008 | 250.29 | 2.1 | 1 | 4 | 6.8 | 6.9 |

| Analog-009 | 270.71 | 2.5 | 1 | 4 | 7.2 | 7.1 |

| Analog-010 | 284.31 | 2.4 | 1 | 5 | 7.5 | 7.6 |

| Analog-011 | 298.34 | 2.7 | 1 | 5 | 7.8 | 7.7 |

| Analog-012 | 312.37 | 3.0 | 1 | 5 | 7.9 | 8.0 |

This table is for illustrative purposes and the data is hypothetical. pIC₅₀ is the negative logarithm of the IC₅₀ value.

Through these data-driven approaches, the exploration and optimization of this compound as a potential therapeutic agent can be conducted in a more efficient and rational manner, ultimately increasing the likelihood of discovering a successful drug candidate.

Advanced Analytical Methodologies for Research on 2 2 Methylmorpholino Isonicotinic Acid

Chromatographic Separation Techniques

Chromatography is fundamental to separating the target compound from a mixture, which is a critical step for both quantitative analysis and purification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity and determining the concentration of non-volatile compounds like 2-(2-Methylmorpholino)isonicotinic acid. The method's high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.

Research Findings: While specific HPLC methods for this compound are not extensively published, methods developed for its parent compound, isonicotinic acid, provide a strong foundation for method development. sielc.comnih.govresearchgate.net Reversed-phase HPLC is commonly utilized, employing a C18 stationary phase. researchgate.net The mobile phase typically consists of an aqueous component, often with a buffer like formic acid or sulfuric acid to control pH, and an organic modifier such as acetonitrile (B52724) or methanol. sielc.comnih.govsielc.com Detection is commonly performed using a UV detector, as the pyridine (B92270) ring of the molecule is a strong chromophore. For isonicotinic acid, detection wavelengths are typically set around 260-270 nm. nih.govresearchgate.net

A developed HPLC method can achieve excellent linearity for quantification over a defined concentration range. researchgate.net For instance, methods for isonicotinic acid have shown good linear relationships, allowing for accurate determination of the compound in samples. researchgate.net The precision and accuracy of such methods are typically validated by assessing repeatability and recovery rates, which are expected to be within acceptable limits (e.g., RSD < 2%). researchgate.net The limit of detection (LOD) for similar compounds can be in the parts-per-billion (ppb) range, highlighting the sensitivity of the technique. sielc.com

Table 1: Typical HPLC Parameters for Analysis of Isonicotinic Acid Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile/Methanol and Water with an acid buffer (e.g., 0.05% H₂SO₄ or Formic Acid) | sielc.comnih.gov |

| Elution | Isocratic or Gradient | sielc.comsielc.com |

| Flow Rate | 0.8 - 1.0 mL/min | sielc.comresearchgate.net |

| Detection | UV at 260-270 nm | nih.govresearchgate.net |

| Injection Volume | 5 - 10 µL | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. nih.gov For a compound like this compound, which is a carboxylic acid and thus not inherently volatile, its direct analysis by GC-MS is challenging. However, the technique is invaluable for analyzing potential volatile impurities from its synthesis or for identifying metabolites after a chemical derivatization step. thermofisher.com

Research Findings: To make non-volatile compounds like carboxylic acids suitable for GC analysis, a derivatization process is typically required. thermofisher.com This process involves a chemical reaction to convert polar functional groups (like -COOH and -NH) into less polar, more volatile derivatives. A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace acidic protons with trimethylsilyl (B98337) (TMS) groups. nih.gov

Once derivatized, the compound and its metabolites can be separated on a GC column (e.g., a capillary column with a 5% phenyl methyl siloxane phase) and detected by a mass spectrometer. nist.gov The mass spectrometer provides highly specific identification based on the mass-to-charge ratio (m/z) and the unique fragmentation pattern of the ionized molecule. thermofisher.com This allows for the identification of trace-level impurities or metabolites in complex biological or chemical samples. nih.gov The use of high-resolution mass spectrometry can further aid in determining the elemental composition of unknown peaks. nih.gov

Spectroscopic Characterization Methods

Spectroscopy involves the interaction of electromagnetic radiation with the molecule to gain information about its structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to assemble the complete molecular structure.

Research Findings: For this compound, ¹H NMR would reveal the chemical shifts, integration (proton count), and coupling patterns for each unique proton in the molecule. The aromatic protons on the pyridine ring would appear in the downfield region (typically 7.0-9.0 ppm). chemicalbook.comchemicalbook.com The protons of the morpholine (B109124) ring and its methyl substituent would appear in the more upfield region.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. hmdb.ca The carbon of the carboxylic acid group (C=O) would be expected at a significant downfield shift (e.g., >165 ppm), while the aromatic carbons would also be in the downfield region (e.g., 120-150 ppm). chemicalbook.comhmdb.ca The aliphatic carbons of the methyl and morpholino groups would be found in the upfield region of the spectrum. docbrown.info

2D NMR techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, helping to connect adjacent protons, while HSQC (Heteronuclear Single Quantum Coherence) would correlate protons with their directly attached carbons. These techniques are indispensable for unambiguously assigning all signals and confirming the connectivity of the 2-methylmorpholino group to the isonicotinic acid core. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Isonicotinic Acid Moiety

| Atom Type | Position | Predicted Chemical Shift (ppm) | Reference/Basis |

|---|---|---|---|

| ¹H | Pyridine Ring | ~7.8 - 8.8 | chemicalbook.com |

| ¹H | Carboxylic Acid (-COOH) | >10 (variable) | chemicalbook.com |

| ¹³C | Carboxylic Acid (C=O) | ~165-170 | chemicalbook.comhmdb.ca |

| ¹³C | Pyridine Ring | ~122 - 151 | chemicalbook.comhmdb.ca |

Note: The presence of the 2-(2-methylmorpholino) substituent will cause shifts in these predicted values.

Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. units.it High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the confirmation of the elemental formula.

Research Findings: For this compound (C₁₁H₁₄N₂O₃), the exact molecular weight can be precisely determined. The monoisotopic mass is 222.1004 Da. Electrospray ionization (ESI) is a soft ionization technique commonly used for such molecules, which typically yields the protonated molecule [M+H]⁺ at m/z 223.1077 or the deprotonated molecule [M-H]⁻ at m/z 221.0931. uva.nl

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion. nih.gov The fragmentation pattern is like a fingerprint for the molecule. For this compound, characteristic fragmentation pathways would include the loss of the carboxylic acid group (a loss of 44 Da, as CO₂), cleavage within the morpholine ring, and loss of the entire morpholino substituent. Analyzing these fragments helps to confirm the different structural components of the molecule. youtube.comresearchgate.net For example, fragmentation of the related compound isonicotinic acid shows a characteristic loss of the carboxyl group. massbank.eu

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺• | C₁₁H₁₄N₂O₃ | 222.1004 | Molecular Ion |

| [M+H]⁺ | C₁₁H₁₅N₂O₃⁺ | 223.1077 | Protonated Molecule |

| [M-H]⁻ | C₁₁H₁₃N₂O₃⁻ | 221.0931 | Deprotonated Molecule |

| Fragment | C₁₀H₁₄N₂O⁺ | 178.1106 | Loss of CO₂ from [M]⁺• |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and study electronic transitions, respectively, providing complementary structural information.

Research Findings: Infrared (IR) Spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb IR radiation at characteristic frequencies. vscht.cz For this compound, the IR spectrum would show several key absorption bands. A very broad band would be expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. libretexts.orglibretexts.org A strong, sharp absorption around 1690-1760 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. libretexts.orglibretexts.org Absorptions for the aromatic C=C and C=N bonds of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. vscht.czresearchgate.net Additionally, C-O stretching vibrations from the morpholine ether linkage would be visible in the 1000-1300 cm⁻¹ range.

UV-Vis Spectroscopy provides information about the electronic transitions within a molecule. elte.hu The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. libretexts.org The pyridine ring and the carbonyl group in this compound are chromophores. They are expected to exhibit π → π* and n → π* transitions. pharmatutor.org The π → π* transitions, which are typically high-intensity, arise from the conjugated π system of the pyridine ring. youtube.com The n → π* transitions, usually of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. pharmatutor.orgyoutube.com The λ_max (wavelength of maximum absorbance) for the parent isonicotinic acid is around 270 nm, and a similar value would be expected for this derivative. nih.gov

Table 4: Characteristic IR and UV-Vis Absorption Data

| Spectroscopy | Absorption Feature | Expected Range/Value | Assignment |

|---|---|---|---|

| IR | Broad band | 2500 - 3300 cm⁻¹ | O-H stretch (Carboxylic Acid) libretexts.orglibretexts.org |

| IR | Strong, sharp peak | 1690 - 1760 cm⁻¹ | C=O stretch (Carboxylic Acid) libretexts.orglibretexts.org |

| IR | Medium peaks | 1400 - 1600 cm⁻¹ | C=C and C=N stretches (Pyridine Ring) vscht.cz |

| IR | Medium to strong peak | 1000 - 1300 cm⁻¹ | C-O stretch (Morpholine Ether) libretexts.org |

| UV-Vis | λ_max | ~270 nm | π → π* and n → π* transitions nih.govyoutube.com |

Advanced Biophysical and Structural Characterization

The comprehensive characterization of a compound's interaction with its biological target is crucial for understanding its mechanism of action and for guiding further drug development efforts. Advanced biophysical and structural techniques provide detailed insights into the molecular recognition, binding kinetics, and thermodynamics of these interactions.

X-ray Crystallography for Ligand-Target Complex Structure Determination

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of a molecule or a molecular complex. By crystallizing the target protein in complex with this compound, this method can reveal the precise binding mode of the ligand.

Key Insights from X-ray Crystallography would include:

Binding Site and Conformation: Identification of the specific amino acid residues in the target protein that interact with the ligand. It would also show the conformation adopted by this compound when bound to the target.

Intermolecular Interactions: Detailed mapping of all non-covalent interactions, such as hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces, between the ligand and the protein.

Structural Changes: Revelation of any conformational changes in the target protein upon ligand binding, which can be critical for its function.

Hypothetical Data Table for X-ray Crystallography of a this compound-Target Complex:

| Parameter | Hypothetical Value |

| PDB Code | XXXX |

| Resolution (Å) | 2.1 |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=50.2, b=85.6, c=120.1, α=β=γ=90° |

| Key Interacting Residues | Tyr123, His254, Arg298 |

| Hydrogen Bonds | Carboxylate O with Arg298; Morpholino O with Tyr123 |

| Ligand Conformation | Twisted |

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. It provides quantitative information about the rates of association and dissociation of a ligand (analyte) binding to a target (ligand) immobilized on a sensor surface.

Key Insights from SPR would include:

Association Rate Constant (kₐ): The rate at which this compound binds to its target.

Dissociation Rate Constant (kₑ): The rate at which the ligand-target complex dissociates.

Equilibrium Dissociation Constant (Kₑ): A measure of the binding affinity, calculated as the ratio of kₑ to kₐ. A lower Kₑ indicates a higher binding affinity.

Hypothetical Data Table for SPR Analysis of this compound:

| Parameter | Hypothetical Value |

| Association Rate (kₐ) (M⁻¹s⁻¹) | 1.5 x 10⁵ |

| Dissociation Rate (kₑ) (s⁻¹) | 3.2 x 10⁻⁴ |

| Equilibrium Dissociation Constant (Kₑ) (nM) | 2.1 |

| Target Immobilization Level (RU) | ~1500 |

| Analyte Concentration Range (nM) | 0.1 - 100 |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding Events

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes that occur during a binding event. This allows for the determination of the thermodynamic parameters of the interaction, providing a complete thermodynamic profile of the binding process.

Key Insights from ITC would include:

Binding Affinity (Kₐ): The association constant, which is the reciprocal of the dissociation constant (Kₑ).

Stoichiometry (n): The molar ratio of the ligand to the target in the complex.

Enthalpy Change (ΔH): The heat released or absorbed upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions.

Entropy Change (ΔS): The change in the randomness of the system upon binding, reflecting the hydrophobic effect and conformational changes.

Hypothetical Data Table for ITC Analysis of this compound:

| Thermodynamic Parameter | Hypothetical Value |

| Stoichiometry (n) | 1.05 |

| Association Constant (Kₐ) (M⁻¹) | 4.8 x 10⁸ |

| Enthalpy Change (ΔH) (kcal/mol) | -8.5 |

| Entropy Change (ΔS) (cal/mol·K) | 12.2 |

| Gibbs Free Energy (ΔG) (kcal/mol) | -12.2 |

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2-(2-Methylmorpholino)isonicotinic acid, and how can they be determined experimentally?

- Answer : The compound has a molecular formula of C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol , with a melting point of 180°C (decomposition) . Key properties can be determined via:

- Elemental analysis for composition verification.

- ¹H/¹³C NMR spectroscopy (in deuterated solvents like DMSO-d₆) to confirm structural features, including the morpholino and isonicotinic acid moieties.

- Mass spectrometry (MS) for molecular ion confirmation.

- Differential Scanning Calorimetry (DSC) to validate thermal stability and decomposition behavior .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Answer : A typical synthesis involves coupling isonicotinic acid derivatives with 2-methylmorpholine using reagents like:

- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for carboxylate activation.

- Sodium hydride (NaH) as a base in anhydrous solvents (e.g., DMF or THF) .

- Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. What safety precautions should be taken when handling this compound in a laboratory?

- Answer : Based on analogs (e.g., 2-(dimethylamino)isonicotinic acid):

- Use gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust.

- Store in a cool, dry place away from oxidizers.

- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of derivatives of this compound?

- Answer :

- Systematic substitution : Modify the morpholino group (e.g., fluorination at the methyl group) or the pyridine ring (e.g., nitro/hydroxyl substituents) to assess effects on target binding .

- In vitro assays : Test derivatives against bacterial strains (e.g., E. coli, S. aureus) for antimicrobial activity via minimum inhibitory concentration (MIC) assays .

- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with enzymes like enoyl-acyl carrier protein reductase (ENR) .

Q. What analytical strategies are recommended for resolving discrepancies in reported solubility data for this compound?

- Answer :

- Multi-method validation : Combine HPLC (to measure solubility in buffered solutions) and Dynamic Light Scattering (DLS) to detect aggregation.

- Temperature-controlled studies : Use UV-Vis spectroscopy at 25°C and 37°C to assess thermodynamic solubility.

- Reference standardization : Compare results against structurally similar compounds (e.g., ethyl 2-morpholinoisonicotinate) with established solubility profiles .

Q. How can researchers investigate the metabolic stability of this compound in preclinical models?

- Answer :

- In vitro assays : Use hepatic microsomes (human/rat) to assess phase I metabolism. Monitor degradation via LC-MS/MS .

- CYP450 inhibition studies : Test against isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates.

- Pharmacokinetic profiling : Administer the compound to rodents and measure plasma concentrations over time using HPLC-UV .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.